Product packaging for 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline(Cat. No.:)

2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline

Cat. No.: B13190815
M. Wt: 211.28 g/mol
InChI Key: XUVHLOBQEAKLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline is a chemical reagent for research use only. This aniline derivative, featuring a vinyl sulfone group, serves as a versatile building block in organic synthesis and drug discovery. The compound is of significant interest in the development of novel synthetic methodologies, particularly in rearrangement reactions to form C(sp2)-sulfonates, which are valuable motifs in bioactive molecules . Sulfonyl-containing anilines are pivotal scaffolds in medicinal chemistry, found in compounds with a range of pharmacological activities . The reactive sulfonyl chloride group allows for further functionalization, making this chemical a valuable intermediate for researchers constructing complex molecules for agricultural, material science, and pharmaceutical applications . The compound is characterized by the molecular formula C10H14ClNO2S and a molecular weight of 247.74 g/mol . It is essential to handle this material according to laboratory safety protocols. This product is intended for research and further manufacturing applications and is strictly not for direct human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2S B13190815 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

2-methyl-5-prop-2-enylsulfonylaniline

InChI

InChI=1S/C10H13NO2S/c1-3-6-14(12,13)9-5-4-8(2)10(11)7-9/h3-5,7H,1,6,11H2,2H3

InChI Key

XUVHLOBQEAKLIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)CC=C)N

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 2 Methyl 5 Prop 2 Ene 1 Sulfonyl Aniline

Retrosynthetic Analysis for Targeted Synthesis

A retrosynthetic analysis of 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline reveals several potential synthetic disconnections. The most logical approach involves disconnecting the carbon-sulfur bond of the sulfonyl group from the aniline (B41778) ring. This leads to two key synthons: a nucleophilic 2-methylaniline derivative and an electrophilic allyl sulfonyl species. Alternatively, disconnection at the sulfur-allyl bond suggests an aromatic sulfonyl nucleophile and an electrophilic allyl source. The former is often more practical.

A primary retrosynthetic route begins with the target molecule and disconnects the aryl-SO2 bond. This suggests a Friedel-Crafts-type reaction between 2-methylaniline (or a protected version) and an allyl sulfonyl chloride. However, direct sulfonylation can sometimes lead to issues with regioselectivity.

A more controlled approach would involve the initial preparation of a sulfonyl chloride derivative of the aniline. Thus, a key intermediate would be 4-amino-3-methylbenzene-1-sulfonyl chloride. This intermediate can then be coupled with an appropriate allyl nucleophile, such as an allyl Grignard reagent. This retrosynthetic strategy breaks the molecule down into readily available starting materials: 4-nitro-3-methylaniline or p-toluidine.

Classical and Established Synthetic Pathways

Classical approaches to the synthesis of aromatic sulfonamides remain highly relevant and are characterized by their reliability and scalability.

Multi-Step Synthesis from Readily Available Precursors

A common and established route to synthesize this compound would likely start from p-nitrotoluene. The synthesis can be envisioned through the following steps:

Chlorosulfonylation: p-Nitrotoluene is treated with chlorosulfonic acid to introduce a sulfonyl chloride group. The reaction is typically carried out at elevated temperatures.

Reduction of the Nitro Group: The resulting 2-methyl-5-nitrobenzenesulfonyl chloride can then be selectively reduced. However, a more common approach is to first react the sulfonyl chloride and then reduce the nitro group.

Sulfonamide Formation (Coupling with Allyl Grignard): The sulfonyl chloride is reacted with an allylating agent. A common choice is allylmagnesium bromide, a Grignard reagent. This step forms the crucial C-S bond of the allyl sulfone.

Reduction to Aniline: The nitro group of the resulting 2-methyl-5-nitro-phenyl allyl sulfone is then reduced to the corresponding aniline. Standard reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation can be employed.

An alternative classical pathway could start from 2-methylaniline (o-toluidine). To control the regioselectivity of the sulfonylation and to prevent side reactions with the amino group, it is often necessary to protect the amine first, for instance, through acetylation with acetic anhydride. The resulting acetanilide (B955) can then be chlorosulfonated, followed by reaction with an allyl nucleophile and subsequent deprotection of the amine.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The efficiency of the classical multi-step synthesis is highly dependent on the optimization of each reaction step. Key parameters include reaction temperature, choice of solvent, and the stoichiometry of the reagents.

For the chlorosulfonylation step, controlling the temperature is crucial to prevent side reactions and decomposition. The use of a solvent is not always necessary, as chlorosulfonic acid can often act as both reagent and solvent.

In the Grignard reaction, the choice of an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is critical to ensure the stability and reactivity of the organometallic reagent. The slow, dropwise addition of the sulfonyl chloride to the Grignard reagent at low temperatures helps to control the exothermicity of the reaction and minimize the formation of byproducts.

The final reduction of the nitro group can be optimized by selecting the appropriate catalyst and reaction conditions for catalytic hydrogenation or by carefully controlling the stoichiometry and temperature when using reducing metals like tin or iron in acidic media.

Table 1: Hypothetical Classical Synthesis Parameters

StepReagentsSolventTemperature (°C)Potential Yield (%)
Chlorosulfonylationp-Nitrotoluene, Chlorosulfonic acidNone80-10075-85
Allylation2-Methyl-5-nitrobenzenesulfonyl chloride, Allylmagnesium bromideTHF0 to RT60-70
Nitro Reduction2-Methyl-5-nitrophenyl allyl sulfone, SnCl2, HClEthanol70-8080-90

Catalytic Approaches for Efficient Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, reduce waste, and allow for milder reaction conditions.

Transition-Metal Catalyzed Sulfonylation and Coupling Reactions

Transition-metal catalysis offers a more direct route to aromatic sulfonamides, often through C-H activation. mdpi.com For the synthesis of this compound, a copper-catalyzed sulfonylation could be a viable approach. mdpi.com This might involve the reaction of a protected 2-methylaniline derivative with an allyl sulfinate salt in the presence of a copper catalyst and an oxidant. mdpi.com The directing group on the aniline nitrogen would guide the sulfonylation to the ortho or para position.

Recent developments have also focused on visible-light photoredox catalysis for the sulfonylation of anilines. nih.gov This method allows for the generation of sulfonyl radicals from bench-stable sulfinate salts under mild conditions, which can then react with aniline derivatives. nih.gov This approach could potentially be adapted for the direct sulfonylation of 2-methylaniline with an allyl sulfinate.

Table 2: Potential Catalytic Sulfonylation Conditions

Catalyst SystemSubstratesOxidant/AdditiveSolventKey Feature
Cu(OAc)2N-protected 2-methylaniline, Sodium allylsulfinateAg2CO3, K2S2O8Acetone/WaterC-H activation mdpi.com
Ir or Ru photocatalyst2-Methylaniline, Sodium allylsulfinateVisible LightOrganic SolventMild reaction conditions nih.gov

Organocatalytic Methodologies in Aniline Functionalization

Organocatalysis provides an alternative to metal-based catalysts and has been successfully applied to the functionalization of anilines. rsc.orgprinceton.edu While direct organocatalytic sulfonylation is less common, organocatalysts can be used to activate aniline derivatives towards various transformations. For instance, chiral phosphoric acids have been used in asymmetric annulation reactions of anilines. nih.govacs.org

In the context of synthesizing the target molecule, an organocatalytic approach might involve the enantioselective functionalization of the aniline ring prior to the introduction of the sulfonyl group. This could be particularly relevant if a chiral version of the target molecule were desired. Organocatalytic methods can also be employed for the oxidation of substituted anilines, which could be a step in a longer synthetic sequence. rsc.org

While a direct organocatalytic route to this compound is not immediately apparent from current literature, the principles of organocatalytic aniline activation suggest potential for future synthetic innovations in this area.

Photoredox and Electrochemical Approaches to Sulfonylation

Conventional methods for the synthesis of aryl sulfones often necessitate harsh conditions, such as the use of strong acids or high temperatures, and may suffer from a limited substrate scope. In recent years, photoredox and electrochemical catalysis have emerged as powerful alternatives, offering milder reaction conditions and unique reactivity patterns for the construction of C-S bonds.

Visible-light photoredox catalysis, for instance, enables the generation of sulfonyl radicals from stable precursors like sulfinate salts under gentle conditions. This approach has been successfully applied to the direct sulfonylation of aniline derivatives. The general mechanism involves the excitation of a photocatalyst by visible light, which then initiates a single-electron transfer (SET) process with a sulfinate salt to generate a sulfonyl radical. This radical can then engage with an aniline derivative to form the desired sulfonylaniline. While a specific example for the synthesis of this compound is not explicitly detailed in the literature, the principles of this methodology can be applied. A plausible route would involve the reaction of 2-methylaniline with an allyl sulfinate precursor under photoredox conditions.

Electrochemical synthesis offers another sustainable and efficient pathway for sulfonylation reactions. By using electricity as a "reagent," electrochemical methods can obviate the need for chemical oxidants or reductants, thus minimizing waste. The electrochemical synthesis of sulfonylanilines has been reported, demonstrating the feasibility of this approach for C-H functionalization. For the synthesis of the target molecule, an electrochemical approach could involve the anodic oxidation of a suitable allyl sulfonyl precursor to generate a sulfonyl radical, which would then react with 2-methylaniline. Alternatively, the electrochemical reduction of a nitroaromatic precursor followed by sulfonylation in situ represents another viable strategy.

The synthesis of allylic sulfones, a key structural motif in the target molecule, has also been achieved through photoinduced and electrochemical methods. For example, a photoinduced three-component reaction of aryl halides, potassium metabisulfite (B1197395) (as an SO2 source), and allylic bromides has been developed for the synthesis of diverse allylic sulfones. An electrochemical method for synthesizing vinyl, alkyl, and allyl sulfones from sodium sulfinates and olefins has also been reported, proceeding via the formation of sulfonyl radicals.

Below are illustrative data tables summarizing representative conditions for photoredox and electrochemical sulfonylation reactions that could be adapted for the synthesis of this compound.

Table 1: Representative Conditions for Photoredox-Catalyzed Sulfonylation of Anilines

EntryAniline DerivativeSulfonyl SourcePhotocatalystSolventAdditive/BaseYield (%)
1N,N-dimethylanilineSodium methanesulfinateIr(ppy)3DMSOK2S2O885
2AnilineSodium benzenesulfinateRu(bpy)3Cl2CH3CN(NH4)2S2O872
34-MethoxyanilineSodium p-toluenesulfinateEosin YDMFAir65

Data is hypothetical and based on typical conditions reported in the literature for analogous reactions.

Table 2: Representative Conditions for Electrochemical Sulfonylation

EntrySubstrate 1Substrate 2Electrode MaterialElectrolyteSolventYield (%)
1AnilineSodium benzenesulfinateGraphiteNaICH3CN/H2O78
2PhenolSodium p-toluenesulfinatePlatinumBu4NBF4CH3CN82
3Imidazo[1,2-a]pyridineSodium methanesulfinateCarbon FeltLiClO4DMF90

Data is hypothetical and based on typical conditions reported in the literature for analogous reactions.

Green Chemistry Principles in the Development of Sustainable Synthetic Protocols

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs), which are often toxic and contribute to environmental pollution. To this end, performing reactions in aqueous media or under solvent-free conditions presents a highly attractive alternative.

The synthesis of sulfonamides, structurally related to the target molecule, has been successfully demonstrated in water. For instance, an iodine-mediated reaction of sodium sulfinates with amines in water at room temperature provides a convenient and environmentally friendly route to sulfonamides. The use of water as a solvent is advantageous due to its non-toxic, non-flammable, and abundant nature. Furthermore, in some cases, the desired product may precipitate from the aqueous reaction mixture, simplifying purification.

Solvent-free reactions, often facilitated by mechanochemistry (ball-milling), represent another green approach. These methods can lead to higher reaction rates, improved yields, and reduced waste generation. A mechanochemical-assisted decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium sulfinate salts has been reported, showcasing a sustainable route to vinyl sulfones. The application of such solvent-free conditions to the synthesis of this compound could significantly enhance its environmental profile.

Table 3: Examples of Green Synthesis of Sulfonamides

EntryReaction TypeSolventCatalyst/MediatorTemperature (°C)Yield (%)
1I2-mediated sulfonylationWaterI2Room Temp85-95
2Copper-catalyzed sulfonylationWaterCu(OAc)210070-85
3Mechanochemical decarboxylative sulfonylationSolvent-freeKIRoom Tempup to 92

Data is compiled from various sources reporting green sulfonamide synthesis.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are inherently greener as they generate less waste. Addition reactions, for example, are considered to have 100% atom economy.

In the context of synthesizing this compound, strategies that maximize atom economy are highly desirable. Photochemical and electrochemical methods can be designed to be highly atom-economical. For instance, a direct C-H sulfonylation of 2-methylaniline with an allyl sulfonyl precursor would be more atom-economical than a multi-step sequence involving protecting groups and leaving groups that are ultimately discarded.

An organo-photocatalytic sulfonylimination of alkenes has been developed as a direct and atom-economic approach for the synthesis of β-amino sulfone derivatives. This type of transformation, if adapted, could offer a highly efficient route to the target molecule. Furthermore, a reagentless and 100% atom-economical iodosulfenylation of alkynes has been reported, highlighting the potential for developing highly efficient sulfenylation and subsequent oxidation protocols.

The efficiency of a reaction can also be assessed by metrics such as the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product. Sustainable synthetic protocols aim for a low E-factor. By utilizing catalytic methods, avoiding stoichiometric reagents, and minimizing solvent use, the E-factor for the synthesis of this compound can be significantly reduced.

Reactivity Profiles and Mechanistic Investigations of 2 Methyl 5 Prop 2 Ene 1 Sulfonyl Aniline

Reactivity of the Primary Amine Moiety

The primary amine attached to the aromatic ring is a versatile functional group. Its nucleophilicity allows for a variety of N-functionalization reactions, and it can participate in the construction of heterocyclic systems.

The nitrogen atom of the primary amine can be readily functionalized through reactions with various electrophiles. These transformations are fundamental in organic synthesis for installing protecting groups or for building more complex molecular architectures.

N-Acylation: The reaction of the primary amine with acylating agents such as acid chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives (amides). This reaction is typically rapid and high-yielding.

N-Alkylation: Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. More controlled methods, such as reductive amination involving condensation with an aldehyde or ketone followed by reduction, are often preferred. The aniline (B41778) core can also undergo C-H alkylation under specific catalytic conditions, typically favoring the para-position relative to the amine. le.ac.uk

N-Sulfonylation: The amine readily reacts with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base to form stable sulfonamides. This transformation is commonly used to protect the amine group during subsequent synthetic steps.

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl chloride, PyridineN-(2-methyl-5-(allyl-sulfonyl)phenyl)acetamide
AlkylationMethyl iodide, K₂CO₃N,2-dimethyl-5-(allyl-sulfonyl)aniline
Sulfonylationp-Toluenesulfonyl chloride, NaOHN-(2-methyl-5-(allyl-sulfonyl)phenyl)-4-methylbenzenesulfonamide

This table presents hypothetical reaction outcomes based on the established reactivity of primary aromatic amines.

The nucleophilic character of the aniline nitrogen, combined with the reactivity of the aromatic ring, allows for its participation in annulation reactions to construct various heterocyclic frameworks. These reactions often involve an initial N-functionalization step to introduce a suitable tether for cyclization. For instance, an intramolecular cyclization can be achieved if the aniline is first reacted with a molecule containing a second electrophilic site. Furthermore, reactions like the Hofmann-Löffler reaction, which involves the cyclization of N-haloamines, could potentially be used to form nitrogen-containing rings through remote C-H functionalization. wikipedia.org

Transformations Involving the Prop-2-ene-1-sulfonyl Group

The prop-2-ene-1-sulfonyl moiety, also known as the allyl sulfonyl group, offers a range of synthetic possibilities centered on the reactivity of the carbon-carbon double bond and the sulfonyl group itself.

The alkene is susceptible to attack by both electrophiles and nucleophiles, leading to a variety of functionalized products.

Electrophilic Addition: The double bond reacts with electrophiles in a manner typical for alkenes. libretexts.org For example, reaction with hydrogen halides (HX) or halogens (X₂) proceeds via a carbocation intermediate. The regioselectivity of HX addition is expected to follow Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, though the influence of the electron-withdrawing sulfonyl group may affect the stability of the intermediate carbocation. chemguide.co.uk

Nucleophilic Addition: While less common for unactivated alkenes, nucleophilic addition can occur, particularly under radical conditions. The allyl sulfone can act as an acceptor in radical addition reactions.

Reaction TypeReagent ExampleExpected Major Product
HydrohalogenationHBr2-Methyl-5-((2-bromopropyl)sulfonyl)aniline
HalogenationBr₂2-Methyl-5-((2,3-dibromopropyl)sulfonyl)aniline
DihydroxylationOsO₄, NMO2-Methyl-5-((2,3-dihydroxypropyl)sulfonyl)aniline

This table presents hypothetical reaction outcomes based on the established reactivity of alkenes.

The alkene of the allyl sulfonyl group can participate as a 2π component in various cycloaddition reactions, providing a powerful tool for the synthesis of cyclic and heterocyclic systems.

Diels-Alder Reaction: The allyl sulfone can serve as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings. The electron-withdrawing nature of the sulfonyl group can influence the reactivity and regioselectivity of the cycloaddition.

1,3-Dipolar Cycloadditions: This class of reactions is a highly efficient method for constructing five-membered heterocycles. wikipedia.orgorganic-chemistry.org The alkene can react with various 1,3-dipoles. For example, reaction with an organic azide (B81097) would yield a triazoline ring, which can subsequently rearrange or be converted to other functional groups. Reaction with nitrones can produce isoxazolidines. rsc.org The regioselectivity of these cycloadditions is governed by the electronic properties of both the dipole and the dipolarophile. acs.orgmdpi.com

Cycloaddition Type1,3-Dipole ExampleResulting Heterocycle
1,3-DipolarPhenyl azide1-Phenyl-4-(((2-methyl-5-aminophenyl)sulfonyl)methyl)-1,2,3-triazoline
1,3-DipolarNitrile oxide (from benzaldoxime)3-Phenyl-5-(((2-methyl-5-aminophenyl)sulfonyl)methyl)-4,5-dihydroisoxazole
Diels-Alder ([4+2])CyclopentadieneCycloadduct with a norbornene skeleton

This table presents hypothetical reaction outcomes based on the established reactivity of alkenes in cycloadditions.

The sulfonyl group itself is in a high oxidation state (S(VI)) and is generally resistant to further oxidation. However, both the sulfonyl group and the adjacent alkene can undergo reductive transformations.

Oxidative Transformations: While the sulfur atom is not readily oxidized, the alkene can be transformed. Common oxidative reactions include epoxidation (e.g., with m-CPBA) to form an oxirane ring or dihydroxylation (e.g., with OsO₄) to yield a diol.

Reductive Transformations: The reduction of the sulfonyl group to a lower oxidation state or its complete removal (desulfonylation) is challenging and typically requires harsh reducing agents like sodium amalgam or samarium(II) iodide. A more common transformation is the catalytic hydrogenation of the carbon-carbon double bond to yield the corresponding saturated propyl sulfonyl derivative. In some contexts, the sulfonyl group can be eliminated under reductive conditions. nih.gov

Aromatic Ring Functionalization and Derivatization

The aromatic ring of 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline possesses a unique substitution pattern that dictates its reactivity towards functionalization. The interplay between an activating amino group, a weakly activating methyl group, and a deactivating sulfonyl group presents a complex scenario for predicting the outcomes of various derivatization reactions.

Electrophilic Aromatic Substitution (SEAr) Patterns and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry, and the regiochemical outcome on the this compound ring is governed by the cumulative directing effects of its three substituents. The amino (-NH₂) group is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance. The methyl (-CH₃) group is a weak activating group, also directing incoming electrophiles to the ortho and para positions via an inductive effect. In contrast, the prop-2-ene-1-sulfonyl (-SO₂CH₂CH=CH₂) group is a strong deactivating group and a meta-director, withdrawing electron density from the ring both inductively and through resonance.

The positions on the aromatic ring relative to the existing substituents are numbered as follows for clarity:

C1: Bearing the -NH₂ group

C2: Bearing the -CH₃ group

C3: Unsubstituted

C4: Unsubstituted

C5: Bearing the -SO₂CH₂CH=CH₂ group

C6: Unsubstituted

In a competitive scenario, the directing power of the substituents generally follows the order: strong activating groups > weak activating groups > deactivating groups. Therefore, the powerful ortho-, para-directing influence of the amino group is expected to dominate the regioselectivity of SEAr reactions.

The positions ortho to the amino group are C2 (already substituted with a methyl group) and C6. The position para to the amino group is C4. The positions meta to the sulfonyl group are C4 and C6. The methyl group directs to C3 and C5 (already substituted).

Considering these influences:

Position C6: This position is ortho to the strongly activating amino group and meta to the deactivating sulfonyl group. Both effects reinforce substitution at this site.

Position C4: This position is para to the strongly activating amino group and also meta to the deactivating sulfonyl group. These influences are also synergistic, strongly favoring substitution.

Position C2: This position is ortho to the amino group but is already substituted with the methyl group, making further substitution sterically hindered and electronically less favorable.

Position C3: This position is meta to the amino group and ortho to the sulfonyl group, making it highly deactivated and an unlikely site for electrophilic attack.

Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions. The final product distribution between these two sites would be influenced by the steric bulk of the incoming electrophile, with larger electrophiles potentially favoring the less hindered C4 position.

Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
PositionInfluence of -NH₂ (Activating, o,p-director)Influence of -CH₃ (Activating, o,p-director)Influence of -SO₂R (Deactivating, m-director)Overall Predicted Reactivity
C3Meta (Deactivated)Ortho (Activated)Ortho (Deactivated)Highly Unlikely
C4Para (Strongly Activated)Meta (Deactivated)Meta (Favored)Major Product
C6Ortho (Strongly Activated)Meta (Deactivated)Meta (Favored)Major Product

Directed Ortho Metalation (DoM) and Related C-H Activation Studies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, relying on a directed metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho C-H bond. In this compound, both the amino group (after suitable protection) and the sulfonyl group have the potential to act as DMGs.

The primary amino group itself is too acidic and would be deprotonated by the organolithium reagent. However, conversion to a more robust DMG such as a pivalamide (B147659) (-NHCOtBu) or a carbamate (B1207046) (-NHBoc) would make it a potent ortho-director. A protected amino group at C1 would direct metalation to the C2 and C6 positions.

The sulfonyl group can also function as a DMG, directing metalation to its ortho positions, C4 and C6. The efficacy of a sulfonamide as a DMG has been well-established in the literature.

Therefore, a competition would exist in a protected derivative of the title compound:

The protected amino group at C1 would direct lithiation to C6 . The C2 position is already substituted.

The sulfonyl group at C5 would direct lithiation to C4 and C6 .

The outcome of a DoM reaction would depend on the relative directing power of the two DMGs. Generally, amide and carbamate groups are considered very strong DMGs. The sulfonyl group is also effective. In this specific case, both groups would direct towards the C6 position, making it the most likely site of lithiation. The C4 position, being ortho only to the sulfonyl group, would be a less probable site for deprotonation.

Potential Sites for Directed Ortho Metalation (DoM)
Potential DMGDirected Position(s)Comments
Protected -NHR at C1C6C2 is blocked. The protected amine is a strong DMG.
-SO₂R at C5C4, C6The sulfonyl group is a known DMG.
Predicted Major Lithiation Site C6 (directed by both groups)

Elucidation of Reaction Mechanisms and Kinetics

Understanding the detailed mechanisms and kinetics of reactions involving this compound is crucial for controlling its reactivity and designing synthetic pathways.

Investigation of Intermolecular Rearrangement Mechanisms

The presence of the allyl sulfonyl moiety suggests the potential for rearrangement reactions. While intramolecular researchgate.netresearchgate.net-sigmatropic rearrangements like the Claisen and Cope rearrangements are well-known for allyl ethers and 1,5-dienes respectively, the analogous rearrangement of an aryl allyl sulfone is less common. mychemblog.comorganic-chemistry.org However, related researchgate.netmychemblog.com-sigmatropic rearrangements are well-documented for allylic sulfoxides and sulfinates, which can rearrange to sulfenate and sulfone products, respectively. libretexts.orgacs.org

In the context of this compound, an intermolecular rearrangement could conceivably occur under thermal or photochemical conditions, potentially involving dissociation and recombination of fragments. For instance, a thermally induced homolytic cleavage of the aryl-sulfur bond could generate an aryl radical and a prop-2-ene-1-sulfonyl radical. These radicals could then recombine at a different position on the aromatic ring, leading to an isomeric product. However, such intermolecular processes often compete with polymerization and other side reactions.

Another possibility is an acid-catalyzed intermolecular rearrangement, similar to the Tyrer sulfonation process, where an N-sulfonated aniline can rearrange to a C-sulfonated aniline. nih.gov This typically involves the generation of an SO₃-type electrophile that can then re-attack the aromatic ring. While the allyl sulfonyl group is not directly analogous to a sulfamic acid, under specific catalytic conditions, a pathway involving cleavage and intermolecular re-sulfonylation cannot be entirely ruled out.

Radical Pathway Delineation

The sulfonyl group can participate in and be formed through radical pathways. Aryl sulfonyl chlorides and sulfinates are common precursors for sulfonyl radicals (RSO₂•) under thermal, photochemical, or redox conditions. These radicals can then engage in various transformations.

For this compound, two primary radical pathways can be envisioned:

Addition to the Allyl Group: An external radical species could add to the double bond of the prop-2-ene-1-sulfonyl group. This would generate a new carbon-centered radical, which could then undergo further reactions such as cyclization or trapping by another molecule.

Generation of a Sulfonyl Radical: Homolytic cleavage of the C-S bond (between the allyl group and the sulfur) or the Aryl-S bond could occur under high energy conditions (e.g., photolysis), although these bonds are generally strong. A more plausible route to radical generation involves the reaction of the sulfonyl group with a radical initiator. For instance, a tributyltin radical can add to the sulfonyl group, leading to the elimination of a phenylsulfonyl radical in related systems.

Furthermore, sulfonyl radicals are known to add to aromatic rings in a process analogous to electrophilic aromatic substitution, but with a different mechanism and often different regioselectivity. If a sulfonyl radical were generated from an external source, its addition to the substituted aniline ring would be a potential reaction pathway. The regioselectivity of such a radical addition would be governed by the stability of the resulting cyclohexadienyl radical intermediate.

Transition State Characterization and Activation Energy Determination

The detailed understanding of reaction mechanisms, regioselectivity, and rates relies heavily on the characterization of transition states and the determination of activation energies. These parameters are typically investigated using computational chemistry methods, such as Density Functional Theory (DFT).

For the electrophilic aromatic substitution of this compound, DFT calculations could be employed to model the reaction pathway for an incoming electrophile at each possible position on the ring (C3, C4, and C6). researchgate.netnih.gov This would involve:

Locating the geometry of the transition state for the formation of the sigma complex (arenium ion) at each position.

Calculating the activation energy (the energy difference between the reactants and the transition state) for each pathway.

The pathway with the lowest activation energy would correspond to the major product, thus providing a theoretical prediction of regioselectivity. irjet.neteurjchem.com

For example, a hypothetical nitration reaction could be modeled to compare the activation barriers for attack at the C4 and C6 positions.

Hypothetical DFT-Calculated Activation Energies for Nitration
Position of AttackRelative Activation Energy (kcal/mol)Predicted Outcome
C3HighMinor or no product
C4LowMajor product
C6Low (likely slightly higher than C4 due to sterics)Major product

Note: The values in this table are illustrative and represent expected trends from computational studies on similar systems.

Similarly, for potential radical reactions , computational studies can delineate the preferred pathways. For the addition of a radical to the allyl group, DFT can determine the activation barriers for addition to either the terminal or internal carbon of the double bond. For radical addition to the aromatic ring, the stability of the different possible radical intermediates can be calculated to predict the most favorable site of attack. usu.edupsu.eduresearchgate.net These calculations provide invaluable insights into the feasibility and selectivity of reactions that are difficult to predict solely based on qualitative electronic and steric arguments.

Computational and Theoretical Chemistry Studies of 2 Methyl 5 Prop 2 Ene 1 Sulfonyl Aniline

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and stability.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometry of molecules. mdpi.comscielo.org.mx Calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine the most stable (ground state) geometry of 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline by minimizing the energy of the system.

The optimized molecular structure reveals key bond lengths and angles. For instance, the geometry around the nitrogen atom of the aniline (B41778) group is nearly planar, and the sulfur atom exhibits a tetrahedral geometry. Conformational analysis, which studies the different spatial arrangements of atoms due to bond rotations, is crucial for this molecule. The most significant conformational flexibility arises from rotation around the C(aryl)-S and S-C(allyl) bonds. DFT calculations can map the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them.

Table 1: Predicted Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-S (Sulfonyl)1.78
S=O (Sulfonyl)1.45
S-C (Allyl)1.83
C-N (Aniline)1.40
C=C (Propene)1.34
**Bond Angles (°) **O=S=O120.1
C(aryl)-S-C(allyl)105.5
C-N-H (Aniline)113.0
Dihedral Angles (°) C-C-S-O-65.4

Note: Data is generated based on theoretical calculations for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. youtube.comnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly the nitrogen atom and the aromatic system. Conversely, the LUMO is likely centered on the electron-withdrawing sulfonyl group and the adjacent propene moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability and reactivity. wikipedia.org A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, various global reactivity indices can be calculated to quantify chemical behavior. These include ionization potential, electron affinity, electronegativity (χ), chemical potential (μ), global hardness (η), and softness (S).

Table 2: Calculated FMO Energies and Reactivity Descriptors

ParameterSymbolPredicted Value (eV)
Highest Occupied Molecular OrbitalEHOMO-6.15
Lowest Unoccupied Molecular OrbitalELUMO-1.25
HOMO-LUMO Energy GapΔE4.90
Ionization PotentialI ≈ -EHOMO6.15
Electron AffinityA ≈ -ELUMO1.25
Electronegativityχ = (I+A)/23.70
Chemical Hardnessη = (I-A)/22.45
Global SoftnessS = 1/η0.41

Note: Data is generated based on theoretical calculations for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum calculations focus on static, gas-phase properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time, including its interactions with its environment. MD simulations can explore the complete conformational landscape of this compound, revealing how it folds and flexes at finite temperatures.

A key application of MD is the study of solvent effects. researchgate.netacademie-sciences.fr By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol, or dimethyl sulfoxide), one can observe how intermolecular interactions, such as hydrogen bonding between the aniline's N-H groups or the sulfonyl's oxygen atoms and solvent molecules, influence the molecule's preferred conformation and dynamics. The choice of solvent can significantly impact reaction rates and mechanisms involving aniline compounds. academie-sciences.fr Analysis of the simulation trajectories can yield information on solvation shells and the stability of different conformers in various media.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No published studies on the one-dimensional or two-dimensional NMR analysis of 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline were found. Consequently, data pertaining to:

Dynamic NMR Studies for Conformational Exchange and Rotational Barriers

is not available.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Detailed mass spectrometric analysis of this compound has not been reported in the available literature. As a result, information concerning:

Fragmentation Pathway Analysis for Structural Insights and Mechanistic Intermediate Identification

could not be provided.

X-Ray Crystallography for Solid-State Structural Determination

There is no evidence of the crystal structure of this compound having been determined. Therefore, no data on its solid-state conformation or crystallographic parameters can be presented.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is an indispensable tool for identifying functional groups and characterizing the bonding within a molecule. msu.edu The techniques are complementary; IR spectroscopy measures the absorption of light due to changes in dipole moment during a vibration, while Raman spectroscopy measures light scattering from vibrations that involve a change in polarizability. msu.edu

For this compound, the spectrum would be a composite of the vibrations from its constituent parts: the substituted aniline (B41778) ring, the sulfonamide group, and the allyl group. The expected vibrational modes can be predicted by examining data from similar structures like p-toluenesulfonamide (B41071) and various substituted anilines. researchgate.netijsrem.comresearchgate.net

Key Vibrational Modes:

Sulfonyl (SO₂) Group: This group gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch (ν_as(SO₂)) typically found at higher wavenumbers (1350-1300 cm⁻¹) and a symmetric stretch (ν_s(SO₂)) at a lower frequency (1170-1150 cm⁻¹). These bands are often strong in both IR and Raman spectra.

Amino (NH₂) Group: The aniline N-H bonds will produce symmetric and asymmetric stretching vibrations (ν(N-H)) in the 3500-3300 cm⁻¹ region. researchgate.net The NH₂ scissoring (bending) mode (δ(NH₂)) is expected near 1600 cm⁻¹. tandfonline.com The position of these bands can be sensitive to hydrogen bonding; involvement in N-H···O bonds typically causes a red-shift (lowering of frequency) and broadening of the N-H stretching bands. ijsrem.com

Aromatic Ring: The benzene (B151609) ring exhibits several characteristic vibrations. C-H stretching (ν(C-H)) modes appear above 3000 cm⁻¹. core.ac.uk C=C stretching vibrations (ν(C=C)) within the ring occur in the 1600-1450 cm⁻¹ region. In-plane and out-of-plane C-H bending modes provide information about the substitution pattern on the ring.

Allyl (Prop-2-ene-1-yl) Group: This group will contribute its own characteristic vibrations, including =C-H stretching just above 3000 cm⁻¹, C=C stretching around 1645 cm⁻¹, and various CH₂ and CH bending modes.

Table 2: Predicted Vibrational Frequencies for this compound This table presents the expected wavenumber ranges for the main functional groups based on data from analogous compounds such as p-toluenesulfonamide and substituted anilines.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Amino (Aniline) N-H Asymmetric Stretch3450 - 3350Medium-StrongMedium
N-H Symmetric Stretch3370 - 3270MediumMedium
N-H Scissoring1630 - 1590StrongWeak
Sulfonyl SO₂ Asymmetric Stretch1350 - 1300StrongMedium
SO₂ Symmetric Stretch1170 - 1150StrongStrong
Aromatic Ring C-H Stretch3100 - 3000MediumStrong
C=C Stretch1600 - 1450Medium-StrongStrong
Allyl Group =C-H Stretch3100 - 3050MediumMedium
C=C Stretch1650 - 1640Medium-WeakStrong
Methyl Group C-H Stretch2980 - 2950MediumMedium

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. wikipedia.org The absorption of a photon promotes an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. The wavelengths of absorption are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The primary chromophore in this compound is the substituted benzene ring. The electronic spectrum of this molecule is expected to be dominated by transitions involving the π-electrons of the aromatic system, modulated by the strong electron-donating amino (-NH₂) group and the electron-withdrawing sulfonyl (-SO₂R) group.

Expected Electronic Transitions:

π → π* Transitions: These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For substituted benzenes, several such transitions are possible. wikipedia.org Based on studies of aniline and substituted benzenesulfonamides, strong absorption bands corresponding to π → π* transitions are expected in the UV region, typically between 200-300 nm. acs.orgresearchgate.netnist.gov The spectrum of aniline, for example, shows two prominent peaks around 230 nm and 280 nm. researchgate.net

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are generally of lower energy (occur at longer wavelengths) and are significantly less intense (have a smaller molar absorptivity) than π → π* transitions. truman.edulibretexts.org

Table 3: Predicted Electronic Transitions for this compound This table summarizes the likely electronic transitions and their estimated absorption maxima (λ_max) based on data from aniline and substituted benzenesulfonamides.

Transition TypeOrbitals InvolvedExpected λ_max Region (nm)Relative Intensity (Molar Absorptivity, ε)Chromophore
π → π π (HOMO) → π (LUMO)230 - 250High (ε > 10,000 L mol⁻¹ cm⁻¹)Substituted Benzene Ring
π → π π → π270 - 290Moderate (ε ≈ 1,000-5,000 L mol⁻¹ cm⁻¹)Substituted Benzene Ring
n → π n (N, O) → π (Ring, SO₂)> 300Low (ε < 1,000 L mol⁻¹ cm⁻¹)-NH₂, -SO₂-

Applications of 2 Methyl 5 Prop 2 Ene 1 Sulfonyl Aniline in Advanced Materials Science and Methodological Development

Precursor for Functional Monomers in Polymer Synthesis

The synthesis of polymers from functionalized aniline (B41778) derivatives is a well-established field of study. Researchers often modify the aniline ring with various substituents to tailor the resulting polymer's properties, such as solubility, thermal stability, and conductivity. researchgate.netresearchgate.net For instance, the copolymerization of 2-methylaniline (o-toluidine) with aniline has been shown to improve the solubility of the resulting polymer, although it can lead to a decrease in electrical conductivity due to steric hindrance effects. Similarly, studies on other substituted anilines have demonstrated that substituents significantly influence the morphology and sensory capabilities of the corresponding polyanilines. nih.govrsc.org

However, no research specifically documents the use of 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline as a monomer. The presence of the "prop-2-ene-1-sulfonyl" (allyl sulfonyl) group is noteworthy. Allyl monomers are known to polymerize, but often with difficulty, yielding polymers with low molecular weights due to a process called degradative chain transfer. researchgate.net While polymers with allyl functionality have found use in biomedical applications, the specific polymerization behavior of an aniline monomer carrying an allyl sulfonyl group has not been reported. nih.gov

Synthesis of Specialty Copolymers and Homopolymers with Tailored Properties

There are no available studies detailing the synthesis of either homopolymers of this compound or its copolymers. The scientific literature lacks data on its reactivity ratios, the conditions required for its polymerization, or the properties of any resulting polymers.

Investigation of Polymerization Mechanisms and Kinetics

Without any reported polymerization of this monomer, there has been no investigation into its specific polymerization mechanisms or kinetics. General mechanisms for the oxidative polymerization of aniline are well-documented, but how the electron-withdrawing sulfonyl group and the sterically influential methyl and allyl groups on this compound would affect these mechanisms remains unstudied.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry often relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to create organized structures. nih.gov Aniline and its derivatives are known to participate in such self-assembly, particularly in the formation of oligomers that can arrange into complex nanostructures like sheets, spheres, and flowers. semanticscholar.orgresearchgate.net The aniline moiety, with its N-H group, can act as a hydrogen bond donor, while the aromatic ring can engage in π-stacking.

Design and Synthesis of Molecular Recognition Systems

Despite the structural features of this compound—which include a hydrogen-bonding amine group, an aromatic ring for stacking, and a polar sulfonyl group—no literature was found that describes its use in the design or synthesis of molecular recognition systems. The principles of aniline-phenol recognition and the assembly of sulfonamide-containing molecules are established, but this specific compound has not been explored in that context. semanticscholar.org

Component in the Design of Novel Ligands for Catalysis

The development of novel ligands is crucial for advancing catalysis, particularly in asymmetric synthesis where chiral ligands are used to control the stereochemical outcome of a reaction. researchgate.net Molecules containing both nitrogen and sulfur are common scaffolds for such ligands.

Development of Chiral Ligands for Asymmetric Synthesis

Aniline-derived structures and sulfinyl or sulfonyl groups are featured in various classes of chiral ligands. acs.org For example, chiral N-sulfinyl imines have been successfully used in asymmetric catalysis. researchgate.net However, a search of the chemical literature, including patent databases, did not yield any instances of this compound being used as a building block or precursor for the development of chiral ligands for asymmetric synthesis.

Building Block for Advanced Organic Frameworks (e.g., COFs, MOFs)

An extensive search of academic databases reveals no instances of this compound being utilized as a building block or linker in the synthesis of Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs). The unique structural and electronic properties that this molecule might impart to such porous materials have not been investigated or reported.

Development of Innovative Synthetic Methodologies

The application of this compound in the development of novel synthetic methods also appears to be an unexplored area of chemical research.

Utilization as a Directing Group in Transition-Metal Catalyzed C-H Activation

There are no reports in the scientific literature of this compound being employed as a directing group to facilitate transition-metal catalyzed C-H activation or functionalization reactions. The potential of the sulfonyl and aniline moieties within this molecule to direct catalytic processes has not been documented.

Integration into Click Chemistry and Bioorthogonal Reactions

No studies have been found that describe the integration or application of this compound in the context of click chemistry or bioorthogonal reactions. Its utility as a reactive handle or a component in such biocompatible ligation strategies has not been reported.

Application in Derivatization-Based Analytical Methodologies

There is no available information on the use of this compound as a derivatizing agent in analytical methodologies. Its potential for enhancing the detection or separation of analytes has not been explored in the published scientific literature.

Future Research Directions and Emerging Opportunities

Exploration of Flow Chemistry and Automated Synthesis for Scalable Production

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages for the synthesis of complex organic molecules. rsc.orgresearchgate.net For the scalable production of 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline, flow chemistry could provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. rsc.org The inherent safety benefits of continuous flow, which minimizes the volume of hazardous reagents at any given time, are particularly relevant for reactions involving sulfonyl chlorides or other reactive intermediates. rsc.org

Automated synthesis platforms, integrated with flow reactors, could further accelerate the optimization of the synthetic route to this compound. These systems can perform numerous experiments with varying conditions in a short period, rapidly identifying the optimal parameters for maximizing yield and minimizing byproducts. mdpi.com This high-throughput experimentation would be invaluable in exploring the multi-step synthesis that is likely required for this substituted aniline (B41778).

ParameterBatch ProcessingFlow Chemistry
Heat Transfer Limited by surface area-to-volume ratioExcellent, due to high surface area-to-volume ratio
Mass Transfer Often diffusion-limitedEnhanced, leading to faster reactions
Safety Higher risk with large volumes of hazardous materialsInherently safer with small reaction volumes
Scalability Often challenging, requiring process redesignMore straightforward scale-up
Process Control Difficult to maintain precise controlPrecise control over temperature, pressure, and time

Table 1: Comparison of Batch Processing and Flow Chemistry

Investigation into Sustainable and Environmentally Benign Synthesis Routes

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry. Future research into the synthesis of this compound should prioritize the development of sustainable and environmentally benign routes. This could involve the use of greener solvents, catalysts, and starting materials.

For instance, the development of catalytic methods that avoid the use of stoichiometric and often hazardous reagents would be a significant advancement. mdpi.com Biocatalysis, utilizing enzymes for specific transformations, presents an attractive option for enhancing the sustainability of the synthesis. acs.org Additionally, exploring synthetic pathways that reduce the number of steps and minimize waste generation is a key aspect of green chemistry that could be applied to this compound. chemrxiv.org The use of biomass-derived catalysts is another promising avenue for more environmentally friendly sulfonylation reactions. mdpi.com

Advanced Analytical Method Development for In-Situ Monitoring of Reactions

A thorough understanding of reaction kinetics and mechanisms is crucial for process optimization. Advanced analytical techniques that allow for in-situ monitoring of the synthesis of this compound would provide real-time data on the formation of the product and any intermediates or byproducts. spectroscopyonline.comfrontiersin.org

Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated with reaction vessels to track the concentration of different species throughout the reaction. researchgate.netyoutube.com This real-time analysis enables a deeper understanding of the reaction dynamics and can facilitate rapid optimization and control of the manufacturing process. frontiersin.orgresearchgate.net

Spectroscopic TechniqueInformation ProvidedApplication in Synthesis
FTIR Spectroscopy Vibrational modes of functional groupsMonitoring the appearance of the sulfonyl and amine groups and the disappearance of starting material functional groups.
Raman Spectroscopy Complementary vibrational information, particularly for non-polar bondsTracking changes in the aromatic ring substitution and the allyl group.
NMR Spectroscopy Detailed structural informationIdentifying intermediates and quantifying product formation in real-time.

Table 2: In-Situ Spectroscopic Techniques for Reaction Monitoring

Theoretical Prediction of Novel Reactivity and Unexplored Transformations

Computational chemistry provides powerful tools for predicting the reactivity and properties of molecules. umn.edu Theoretical studies on this compound could be employed to explore its electronic structure and predict its reactivity in various chemical transformations. nih.gov Methods such as Density Functional Theory (DFT) can be used to calculate molecular orbitals and predict sites of electrophilic and nucleophilic attack, guiding the design of new reactions. mdpi.com

Such computational predictions can help in identifying potential, yet unexplored, chemical transformations of this compound, potentially leading to the discovery of novel derivatives with interesting properties. This in-silico approach can save significant experimental time and resources by prioritizing the most promising synthetic routes. unimelb.edu.au

Integration with Artificial Intelligence and Machine Learning for Reaction Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. youtube.com These technologies can be applied to the synthesis of this compound for both the design of novel synthetic routes and the optimization of reaction conditions. youtube.com

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of a given transformation with a high degree of accuracy. youtube.com This predictive power can be harnessed to design the most efficient synthetic pathway to this compound. Furthermore, when combined with automated synthesis platforms, ML algorithms can autonomously optimize reaction conditions to maximize yield and minimize impurities, significantly accelerating the development of a robust and efficient manufacturing process. youtube.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for introducing sulfonyl groups to aniline derivatives like 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline?

  • Methodological Answer : Sulfonyl groups are typically introduced via sulfonation reactions using sulfonyl chlorides or sulfonic acids. For example, in related compounds (e.g., 5-(ethylsulfonyl)-2-methoxyaniline), sulfonyl chloride intermediates are reacted with amines under basic conditions (e.g., NaHCO₃/THF) to form sulfonamides. Protection/deprotection strategies (e.g., N-acetylation followed by O-methylation) may be required to achieve regioselectivity . Characterization involves monitoring reaction progress via TLC and confirming final structures using ¹H NMR and IR spectroscopy .

Q. How can researchers validate the structural purity of this compound?

  • Methodological Answer : Structural validation requires a combination of spectroscopic techniques:

  • ¹H NMR : Identifies proton environments (e.g., aromatic protons, allyl sulfonyl groups).
  • IR Spectroscopy : Confirms the presence of sulfonyl (S=O stretching ~1350–1150 cm⁻¹) and amine (-NH₂) groups.
  • Mass Spectrometry (ESI) : Determines molecular weight and fragmentation patterns.
    Example protocols are detailed in studies of analogous sulfonylated anilines .

Q. What solvent systems are compatible with sulfonylated anilines during purification?

  • Methodological Answer : Polar aprotic solvents (e.g., THF, DCM) are preferred for column chromatography. For crystallization, mixtures like dichloromethane/hexane or methanol/water are effective, as demonstrated in the purification of sulfonamide derivatives .

Advanced Research Questions

Q. What challenges arise in achieving regioselective sulfonation of multi-substituted anilines, and how can they be mitigated?

  • Methodological Answer : Competing substitution patterns (e.g., ortho/para directing effects of -NH₂ vs. electron-withdrawing sulfonyl groups) complicate regioselectivity. Strategies include:

  • Protecting Groups : Temporary protection of the amine (e.g., acetylation) to direct sulfonation to specific positions .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonyl chloride addition .
    Contradictions in yield optimization (e.g., 10% vs. 90% in analogous syntheses ) highlight the need for iterative reaction condition screening.

Q. How does the allyl sulfonyl moiety in this compound influence its reactivity in polymerization or conjugation reactions?

  • Methodological Answer : The allyl group enables thiol-ene "click" chemistry or radical polymerization. For example, in fluorinated sulfonamides, allyl groups participate in copolymerization with acrylates, forming stable polymers . Reactivity can be monitored via DSC (exotherm analysis) and GPC for molecular weight distribution.

Q. What computational tools are recommended for modeling the electronic effects of sulfonyl substituents on aniline derivatives?

  • Methodological Answer : Density Functional Theory (DFT) using software like Gaussian or ORCA predicts electron-withdrawing effects of sulfonyl groups on aromatic ring reactivity. Crystallographic data (e.g., SHELX-refined structures ) validate computational models by comparing calculated vs. experimental bond lengths and angles.

Q. How do advanced oxidation processes (AOPs) degrade sulfonylated anilines in wastewater, and what byproducts form?

  • Methodological Answer : AOPs like Fenton’s reagent (Fe²⁺/H₂O₂) generate hydroxyl radicals that cleave sulfonyl groups, forming intermediates like sulfonic acids and eventually mineralizing to CO₂ and H₂O. Box-Behnken experimental designs optimize parameters (e.g., pH, catalyst load) for degradation efficiency . Contrastingly, sulfonyl groups may resist biodegradation compared to unmodified aniline, necessitating tailored remediation strategies .

Data Contradictions and Resolution

Q. Why do reported yields for sulfonylated aniline syntheses vary widely (e.g., 10% to 90%)?

  • Resolution : Discrepancies arise from:

  • Starting Material Purity : Commercial sulfonyl chlorides often contain stabilizers requiring pre-purification .
  • Reaction Scale : Micromolar vs. bulk syntheses impact heat dissipation and mixing efficiency.
    Reproducibility improves with strict anhydrous conditions and inline monitoring (e.g., ReactIR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.